molecular formula C14H10FN5S B12024796 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 674788-72-8

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024796
CAS No.: 674788-72-8
M. Wt: 299.33 g/mol
InChI Key: NPEKWGIMHQTVNI-RQZCQDPDSA-N
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Description

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethyleneamino group, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Attachment of the Pyridinylmethyleneamino Group: This step involves the condensation of a pyridine derivative with an aldehyde or ketone to form the pyridinylmethyleneamino moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at various functional groups, such as the nitro group (if present) or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industrial Applications: It may be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties, making it distinct from its analogs with different substituents

Properties

CAS No.

674788-72-8

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-12-5-3-11(4-6-12)13-18-19-14(21)20(13)17-9-10-2-1-7-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

NPEKWGIMHQTVNI-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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